3-Azido-1-(cyclohexylmethyl)azetidine
CAS No.: 2097991-76-7
Cat. No.: VC3189593
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097991-76-7 |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 3-azido-1-(cyclohexylmethyl)azetidine |
| Standard InChI | InChI=1S/C10H18N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2 |
| Standard InChI Key | HPPDDGYBOAWQSC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] |
| Canonical SMILES | C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] |
Introduction
Overview of 3-Azido-1-(cyclohexylmethyl)azetidine
Chemical Structure:
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Azetidine Ring: The azetidine core is a four-membered nitrogen-containing heterocycle. Azetidines are known for their strained ring structure, which often imparts unique reactivity.
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Azido Group (-N₃): The azido group is a highly reactive functional group often used in click chemistry or as an intermediate in organic synthesis.
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Cyclohexylmethyl Substituent: This bulky group contributes to the compound's hydrophobicity and may influence its steric interactions with other molecules.
Potential Applications:
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The azido group suggests potential use in synthetic organic chemistry, particularly in reactions such as azide-alkyne cycloaddition.
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Azetidines and their derivatives are often explored in medicinal chemistry for their bioactivity, though specific applications would require experimental validation.
Challenges:
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The azido group can be unstable under certain conditions, requiring careful handling.
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The strained azetidine ring may also affect the compound's stability and reactivity.
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